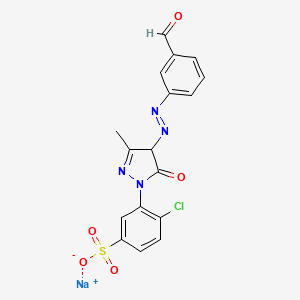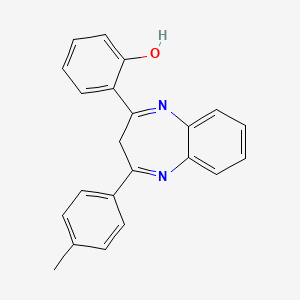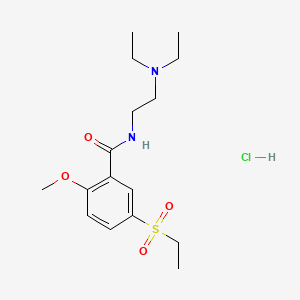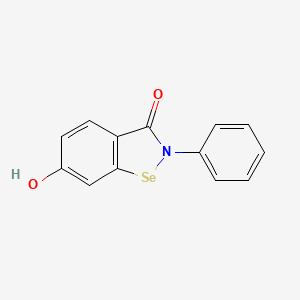
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- is a selenium-containing organic compound
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Benzisoselenazol-3(2H)-on, 6-Hydroxy-2-phenyl- beinhaltet typischerweise die Reaktion von 2-Phenyl-1,2-benzisoselenazol-3(2H)-on mit einem Hydroxylierungsmittel. Häufig verwendete Reagenzien bei der Synthese sind Selendioxid (SeO2) und Wasserstoffperoxid (H2O2). Die Reaktion wird in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die großtechnische Synthese unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese umfassen. Die Optimierung von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration wäre unerlässlich, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
1,2-Benzisoselenazol-3(2H)-on, 6-Hydroxy-2-phenyl- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Selenoxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Selenol- oder Selenidformen umwandeln.
Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Persäuren.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Selenoxidderivate ergeben, während die Reduktion Selenole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird wegen seiner potenziellen antioxidativen und enzyminhibitorischen Eigenschaften untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs- und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Benzisoselenazol-3(2H)-on, 6-Hydroxy-2-phenyl- beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und zellulären Rezeptoren. Die Verbindung kann ihre Wirkungen durch die Modulation von Redoxwegen, die Hemmung spezifischer Enzyme oder die Interaktion mit zellulären Signalmolekülen ausüben.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound may exert its effects through the modulation of redox pathways, inhibition of specific enzymes, or interaction with cellular signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Benzisoselenazol-3(2H)-on: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen.
6-Hydroxy-2-phenyl-1,2-benzisoselenazol-3(2H)-on: Eine eng verwandte Verbindung mit einer Hydroxylgruppe an einer anderen Position.
Einzigartigkeit
1,2-Benzisoselenazol-3(2H)-on, 6-Hydroxy-2-phenyl- ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das im Vergleich zu anderen selenhaltigen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
81744-12-9 |
|---|---|
Molekularformel |
C13H9NO2Se |
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
6-hydroxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h1-8,15H |
InChI-Schlüssel |
IPMOSNBKBPNMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


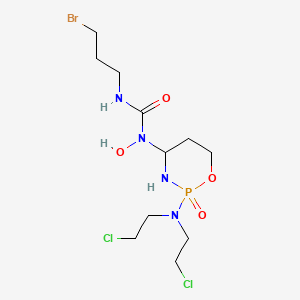
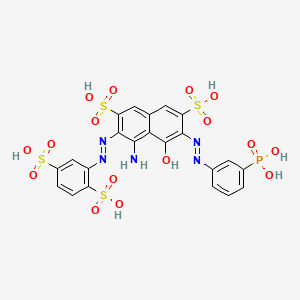

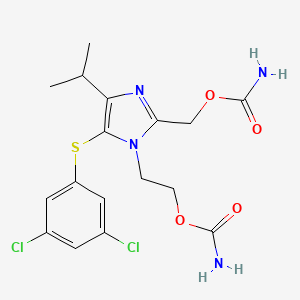
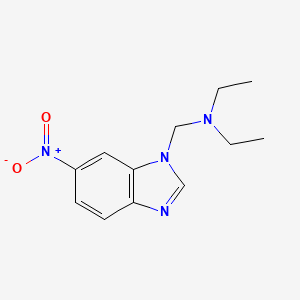
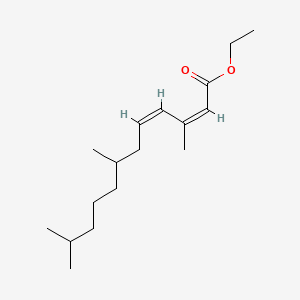
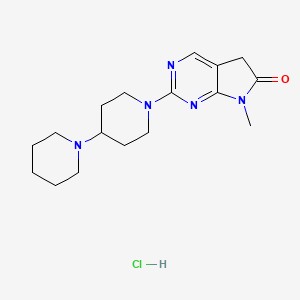
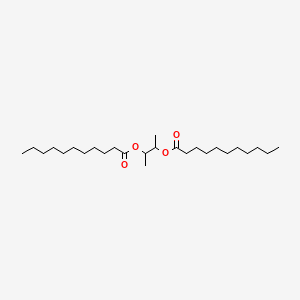
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
